5-formyl-4-methyl-1H-indole-2-carbonitrile

Medicinal chemistry Molecular recognition Drug design

5-formyl-4-methyl-1H-indole-2-carbonitrile (CAS 1857296-22-0) is the key intermediate cited in patent families WO-2020116662-A1 and WO-2020069027-A1 for menin-MLL inhibitors (ziftomenib, MI-503, MI-463, MI-1481). Its vicinal 4-methyl/5-formyl pattern enables convergent reductive amination, reducing synthetic steps vs. the 4-methyl-1H-indole-2-carbonitrile analog. With TPSA 56.6 Ų, LogP 2.16, and three orthogonal reactive handles, it is the strategic choice for AML-targeted SAR campaigns requiring peripheral restriction. Available at ≥97% purity with full SDS documentation.

Molecular Formula C11H8N2O
Molecular Weight 184.19
CAS No. 1857296-22-0
Cat. No. B3028316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-formyl-4-methyl-1H-indole-2-carbonitrile
CAS1857296-22-0
Molecular FormulaC11H8N2O
Molecular Weight184.19
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=C(N2)C#N)C=O
InChIInChI=1S/C11H8N2O/c1-7-8(6-14)2-3-11-10(7)4-9(5-12)13-11/h2-4,6,13H,1H3
InChIKeyWXKSWTXSZDGHGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-formyl-4-methyl-1H-indole-2-carbonitrile (CAS 1857296-22-0): Product Definition and Structural Profile for Research Procurement


5-formyl-4-methyl-1H-indole-2-carbonitrile (CAS 1857296-22-0, MFCD31567509) is a trisubstituted heterocyclic building block of the indole family, with molecular formula C11H8N2O and molecular weight 184.19 g/mol . The compound features three synthetically significant functional groups arranged on the indole scaffold: a formyl (–CHO) at the 5-position, a methyl (–CH3) at the 4-position, and a nitrile (–C≡N) at the 2-position . This specific substitution pattern distinguishes it from other indole-2-carbonitrile derivatives, with the proximity of the 4-methyl and 5-formyl groups creating a vicinal substitution motif that influences both electronic properties and steric accessibility for downstream transformations . Commercial availability is confirmed through multiple vendors offering ≥97% purity for research applications .

Why 5-formyl-4-methyl-1H-indole-2-carbonitrile Cannot Be Simply Substituted by Other Indole-2-carbonitrile Derivatives in Research Applications


Generic substitution among indole-2-carbonitrile derivatives is scientifically unsound due to the profound impact of substitution pattern on multiple selection-critical parameters: (1) hydrogen-bond acceptor count varies from 1 to 2 depending on formyl presence [1], directly affecting molecular recognition in target-binding assays; (2) topological polar surface area (TPSA) differs by up to 17 Ų among analogs, altering membrane permeability profiles [2]; (3) the 4-methyl/5-formyl vicinal pair creates a unique ortho-disubstituted aryl aldehyde motif not present in 4-unsubstituted or 5-unsubstituted analogs, conferring distinct reactivity in cyclocondensation and cross-coupling reactions ; (4) this specific substitution is explicitly named as a key intermediate in patent-protected synthetic routes to menin-MLL inhibitors (WO-2020116662-A1, WO-2020069027-A1) [3]. Substituting with 4-methyl-1H-indole-2-carbonitrile (CAS 1541530-91-9), 5-formyl-1H-indole-2-carbonitrile (CAS 2092729-43-4), or 5-formyl-1H-indole-3-carbonitrile (CAS 773886-98-9) would alter synthetic outcomes, physicochemical properties, and intellectual property positioning.

Quantitative Differentiation Evidence for 5-formyl-4-methyl-1H-indole-2-carbonitrile vs. Closest Analogs


Hydrogen Bond Acceptor Count: 5-formyl-4-methyl-1H-indole-2-carbonitrile vs. 4-Methyl-1H-indole-2-carbonitrile

5-formyl-4-methyl-1H-indole-2-carbonitrile possesses two hydrogen bond acceptors (HBA = 2) from the nitrile nitrogen and formyl oxygen, whereas the non-formylated analog 4-methyl-1H-indole-2-carbonitrile (CAS 1541530-91-9) has only one HBA (the nitrile nitrogen) [1]. This difference of +1 HBA directly influences predicted solubility, target-binding interactions, and ligand efficiency metrics.

Medicinal chemistry Molecular recognition Drug design ADME prediction

Topological Polar Surface Area (TPSA) Comparison: 5-formyl-4-methyl-1H-indole-2-carbonitrile vs. 4-Methyl-1H-indole-2-carbonitrile

The presence of the 5-formyl group increases the topological polar surface area (TPSA) of 5-formyl-4-methyl-1H-indole-2-carbonitrile to 56.6 Ų, compared with 39.6 Ų for the non-formylated analog 4-methyl-1H-indole-2-carbonitrile [1]. This 17.0 Ų difference represents a 43% increase in TPSA, crossing the empirically defined threshold (40 Ų) often associated with central nervous system (CNS) penetration potential.

Drug discovery Bioavailability prediction Blood-brain barrier permeability Physicochemical profiling

Synthetic Versatility: Ortho-Disubstituted Aryl Aldehyde vs. Monosubstituted Indole Analogs

5-formyl-4-methyl-1H-indole-2-carbonitrile presents three synthetically addressable functional handles (C2-nitrile, C4-methyl, C5-formyl) compared with two handles in 4-methyl-1H-indole-2-carbonitrile (lacks formyl), two handles in 5-formyl-1H-indole-2-carbonitrile (lacks 4-methyl), and one handle in unsubstituted 1H-indole-2-carbonitrile [1]. The vicinal 4-methyl/5-formyl pair enables unique ortho-disubstituted aryl aldehyde reactivity not accessible with monosubstituted analogs.

Organic synthesis Heterocyclic chemistry Building block utility Medicinal chemistry

Patent-Relevant Scaffold Positioning in Menin-MLL Inhibitor Development

5-formyl-4-methyl-1H-indole-2-carbonitrile is explicitly listed as a key intermediate in patent families covering menin-MLL protein-protein interaction inhibitors (WO-2020116662-A1, EP-3892278-A1, US-2021269454-A1, WO-2020069027-A1) . The 4-methyl-5-formyl substitution pattern appears in the core indole scaffold of multiple clinical and preclinical menin inhibitors, including the clinical candidate ziftomenib (KO-539) and advanced leads MI-503, MI-463, and MI-1481, which all feature a 4-methyl-1H-indole-2-carbonitrile core with 5-position elaboration . In contrast, analogs lacking the 5-formyl group (e.g., 4-methyl-1H-indole-2-carbonitrile) require additional synthetic steps to install the 5-substituent before entering these patented synthetic routes [1].

Menin-MLL inhibition Acute myeloid leukemia KMT2A Patent analysis Lead optimization

LogP and Rotatable Bond Comparison: 5-formyl-4-methyl-1H-indole-2-carbonitrile vs. 5-Formyl-1H-indole-2-carbonitrile

5-formyl-4-methyl-1H-indole-2-carbonitrile exhibits a computed XLogP3 of 1.9 and LogP of 2.16, compared with the 4-unsubstituted analog 5-formyl-1H-indole-2-carbonitrile which lacks a methyl group at the 4-position and therefore has reduced lipophilicity . The 4-methyl group adds one rotatable bond (C-CH3) compared with the non-methylated analog [1]. This modest increase in lipophilicity and molecular flexibility can affect membrane permeability, protein binding, and metabolic stability profiles in lead optimization campaigns.

Lipophilicity optimization ADME prediction Lead optimization Physicochemical profiling

Optimized Research Applications for 5-formyl-4-methyl-1H-indole-2-carbonitrile Based on Quantitative Differentiation Evidence


Menin-MLL Inhibitor Development and KMT2A-Rearranged Leukemia Research

5-formyl-4-methyl-1H-indole-2-carbonitrile serves as a strategic building block for synthesizing menin-MLL protein-protein interaction inhibitors, as evidenced by its explicit citation in patent families WO-2020116662-A1 and WO-2020069027-A1 . The compound provides the 4-methyl-5-substituted indole-2-carbonitrile core found in clinical candidate ziftomenib and advanced leads MI-503, MI-463, and MI-1481 . The pre-installed 5-formyl group enables convergent synthetic strategies—such as reductive amination with piperidine-containing amines—rather than linear sequences requiring late-stage formylation. This reduces synthetic step count by at least one step compared with starting from 4-methyl-1H-indole-2-carbonitrile, which lacks the 5-formyl handle. Research groups focused on acute myeloid leukemia (AML) with KMT2A/MLL rearrangements should prioritize this compound when designing novel menin inhibitors or synthesizing reference standards for SAR studies.

Ortho-Disubstituted Heterocyclic Scaffold Elaboration in Parallel Synthesis

The vicinal 4-methyl/5-formyl substitution pattern creates an ortho-disubstituted aryl aldehyde motif that enables unique cyclocondensation reactions not accessible with monosubstituted indole analogs. The 5-formyl group participates in Knoevenagel condensations, Wittig olefinations, and reductive aminations, while the C2-nitrile serves as an orthogonal handle for hydrolysis to carboxylic acid/amide or reduction to aminomethyl . The C4-methyl group provides steric bulk that directs electrophilic substitution selectively to the C3 position, enabling predictable regiochemistry in further functionalization steps . With three distinct functional handles (vs. 1-2 in monosubstituted analogs), this compound is optimally suited for parallel library synthesis in medicinal chemistry campaigns requiring diverse structural elaboration from a single advanced intermediate.

Physicochemical Property Optimization in Lead Series with CNS Exposure Constraints

With a TPSA of 56.6 Ų and LogP of 2.16, 5-formyl-4-methyl-1H-indole-2-carbonitrile occupies a distinct physicochemical space compared with its closest analogs . The 4-methyl-1H-indole-2-carbonitrile analog (TPSA 39.6 Ų) falls below the 40 Ų threshold often predictive of CNS penetration, while the target compound's 56.6 Ų TPSA remains well within the 60-70 Ų range associated with favorable oral bioavailability while potentially limiting blood-brain barrier penetration . For lead optimization programs where peripheral restriction is desired (e.g., to minimize CNS-mediated adverse effects), this compound's TPSA profile offers an advantage over lower-TPSA analogs. Additionally, the presence of two hydrogen bond acceptors (vs. one in the 4-methyl analog) provides an extra anchor for target engagement while maintaining Lipinski Rule of Five compliance .

Reference Standard for Analytical Method Development in Menin Inhibitor QC

Given the compound's role as a key intermediate in patented menin-MLL inhibitor synthetic routes and its commercial availability at 97% purity from multiple vendors, 5-formyl-4-methyl-1H-indole-2-carbonitrile is ideally suited as a reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) for quality control of more advanced menin inhibitor candidates . The distinct UV chromophore from the indole core combined with the polar formyl and nitrile functionalities provides robust detection characteristics for reverse-phase chromatography. Its defined retention time and mass spectral signature can serve as a system suitability standard in QC laboratories supporting menin inhibitor development programs. The compound's GHS classification (H302: Harmful if swallowed) and availability of SDS documentation from vendors such as Fluorochem and Apollo Scientific support proper laboratory handling protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-formyl-4-methyl-1H-indole-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.